molecular formula C28H39NO5 B605594 Artefenomel CAS No. 1029939-86-3

Artefenomel

Numéro de catalogue B605594
Numéro CAS: 1029939-86-3
Poids moléculaire: 469.62
Clé InChI: XLCNVWUKICLURR-LVNZGLPESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Artefenomel is an investigational drug that has been studied for the treatment of Malaria . It is an orally active, synthetic anti-malarial compound containing an artemisinin pharmacophore .


Synthesis Analysis

The synthesis of this compound involved extensive structure−activity studies . The general synthetic route used to prepare this compound analogs involved optimization of three groups of amino substituents . The synthesis was carried out identically for both the pure enantiomers and racemate .


Molecular Structure Analysis

This compound has a molecular formula of C28H39NO5 . Its average mass is 469.613 Da and its monoisotopic mass is 469.282837 Da .


Chemical Reactions Analysis

This compound maintains the rapid onset of action and potent activity of the artemisinin derivatives while exhibiting greatly improved pharmacokinetics . It has been found to retain potent antiplasmodial activity while offering improved human microsome stability and aqueous solubility as compared to this compound .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 608.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 128.9±0.4 cm3 .

Applications De Recherche Scientifique

Traitement du paludisme à Plasmodium falciparum non compliqué

L'artefenomel a été utilisé dans une étude de phase 2b randomisée, en double aveugle, pour étudier son efficacité, sa sécurité, sa tolérance et sa pharmacocinétique chez les adultes et les enfants atteints de paludisme à Plasmodium falciparum non compliqué {svg_1}. L'étude a révélé qu'une association en dose unique d'this compound (800 mg) et de ferroquine (doses de 400/600/900/1200 mg) était évaluée pour le traitement du paludisme à P. falciparum non compliqué {svg_2}.

Pharmacocinétique améliorée

L'this compound est un antimalarique ozonide synthétique expérimental qui présente une puissance similaire à celle des artémisinines, mais avec un profil pharmacocinétique considérablement amélioré {svg_3}. Ce profil amélioré permet une distribution plus efficace et un effet plus durable du médicament dans l'organisme {svg_4}.

Association avec la ferroquine

L'this compound a été étudié en association avec la ferroquine, un autre antimalarique {svg_5}. L'association de ces deux médicaments s'est avérée efficace pour traiter le paludisme à P. falciparum non compliqué {svg_6}.

Traitement en dose unique

L'un des principaux avantages de l'this compound est son potentiel de traitement en dose unique {svg_7}. Les traitements en dose unique devraient augmenter la conformité et améliorer les résultats du traitement, ce qui pourrait contribuer à ralentir le développement de la résistance {svg_8}.

Activité prophylactique

L'this compound a révélé une activité prophylactique, ce qui signifie qu'il peut prévenir ou réduire la gravité du paludisme {svg_9}. Il constitue ainsi un outil précieux dans les régions où le paludisme est fréquent {svg_10}.

Potentiel de guérison en dose unique

L'this compound conserve l'action rapide et l'activité puissante des dérivés de l'artémisinine, tout en présentant une pharmacocinétique considérablement améliorée, un coût projeté des marchandises faible, une activité prophylactique et le potentiel d'une guérison en dose unique {svg_11}.

Orientations Futures

The in vivo antimalarial activity of Artefenomel supports its further clinical development as a treatment for P. vivax malaria . There are a number of new potential anti-malarial drugs currently in development .

Propriétés

InChI

InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNVWUKICLURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029939-86-3
Record name Artefenomel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artefenomel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARTEFENOMEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the proposed mechanism of action of Artefenomel?

A1: this compound, a synthetic ozonide antimalarial, acts similarly to artemisinins. It is thought to undergo reductive activation by ferrous heme released during the parasite's hemoglobin digestion. [, , , ] This process generates carbon-centered radicals that alkylate heme and parasite proteins, ultimately leading to parasite death. [, , ]

Q2: Which parasite biochemical pathways are primarily affected by this compound?

A2: Research suggests that this compound initially disrupts the haemoglobin (Hb) digestion pathway in Plasmodium falciparum. [] This disruption leads to a rapid depletion of short Hb-derived peptides and subsequent alterations in lipid and nucleotide metabolism. [] Additionally, this compound treatment leads to the accumulation of longer Hb-derived peptides and an increase in the abundance and activity of Hb-digesting proteases. []

Q3: Does this compound induce a stress response in the parasite?

A3: Yes, quantitative proteomics analysis indicates that this compound treatment leads to the enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting the parasite activates a stress response to combat the drug-induced damage. []

Q4: Is protein alkylation by this compound a targeted process?

A4: While this compound alkylates parasite proteins, recent research using click-chemistry probes and mass spectrometry suggests this alkylation might be a non-specific, stochastic process rather than a targeted one. []

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data.

Q6: Is there information available regarding this compound's material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research abstracts primarily focus on this compound's antimalarial activity and do not delve into its material compatibility, stability under various conditions, or catalytic properties.

Q7: Have computational methods been used in the development of this compound?

A7: While not extensively detailed in the abstracts, one study mentions using all-atom simulations to investigate the possibility of repurposing this compound for COVID-19 treatment by targeting the ACE2 receptor. [] This suggests computational methods have been employed, but further details are needed.

Q8: How do structural modifications affect the activity of this compound?

A8: Research on this compound analogs reveals that structural modifications significantly impact its activity. For example, primary and secondary amino ozonides exhibit higher metabolic stabilities than tertiary amino ozonides due to their higher pKa and lower logD7.4 values. [] Adding polar functional groups to primary amino ozonides decreases in vivo antimalarial efficacy. [] In tertiary amino ozonides, adding polar groups with hydrogen bond donors increases metabolic stability but decreases in vivo antimalarial efficacy. [] Notably, incorporating cycloalkyl and heterocycle substructures in primary and tertiary amino ozonides enhances their effectiveness compared to acyclic counterparts. []

Q9: Can infant formula be used as an alternative to milk for this compound formulation?

A9: Research suggests that infant formula, particularly those fortified with medium-chain triacylglycerols (MCTs), can be a viable alternative to milk for enhancing this compound's oral delivery. [] The specific lipid composition of the formula significantly influences this compound's solubilization during digestion. []

Q10: Is there information on the SHE regulations concerning this compound?

A10: The provided research abstracts primarily focus on this compound's efficacy and safety profiles and do not provide specific details regarding SHE regulations.

Q11: Does this compound interact with other drugs pharmacokinetically?

A11: One study indicates that co-administration of this compound with Ferroquine can lead to reduced this compound exposure. [] This interaction is attributed to competitive binding of Ferroquine to digested milk products, potentially impacting this compound's bioavailability. []

Q12: What is the in vitro activity of this compound against Plasmodium falciparum?

A12: this compound demonstrates potent in vitro activity against P. falciparum, with an estimated minimum inhibitory concentration (MIC) of 4.1 ng/mL. []

Q13: How effective is this compound in treating Plasmodium vivax?

A13: Research indicates that a single 200mg oral dose of this compound effectively clears P. vivax parasites in a volunteer infection study, although recrudescence was observed. [] This supports its further development as a treatment for P. vivax malaria. []

Q14: How does the in vitro activity of this compound compare to dihydroartemisinin?

A14: While both are potent antimalarials, dihydroartemisinin exhibits greater potency than this compound and OZ277 against ART-sensitive asexual blood-stage parasites in vitro. []

Q15: Does parasite load affect this compound's in vitro activity?

A15: Yes, studies show that increasing parasite load can negatively affect this compound's in vitro antimalarial activity, potentially due to increased drug degradation by the parasites. [] This effect is particularly pronounced in trophozoite-stage parasites. []

Q16: What is the role of the Pfpm2 gene in potential this compound resistance?

A16: While not directly related to this compound resistance, studies have identified a high proportion of P. falciparum isolates in Africa carrying multiple copies of the Pfpm2 gene, a marker associated with piperaquine resistance. [] This raises concerns about the potential emergence of piperaquine resistance, especially in the context of the this compound-piperaquine combination therapy. []

Q17: What are the observed side effects of this compound in clinical trials?

A17: Although generally well-tolerated, this compound administration has been associated with transient and asymptomatic elevations in liver transaminases (ALT) in some volunteer infection studies. [, ] These elevations typically peak 5-8 days post-treatment, are not linked with elevated bilirubin levels, and resolve independently by day 42. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.